molecular formula C42H81NO3 B014512 (Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide CAS No. 54164-50-0

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide

Cat. No.: B014512
CAS No.: 54164-50-0
M. Wt: 648.1 g/mol
InChI Key: VJSBNBBOSZJDKB-KPEYJIHVSA-N
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Mechanism of Action

Nervonic Ceramide, also known as C24:1 Cer, C24:1 Ceramide, or Cer(d18:1/24:1(15Z)), is a sphingolipid that plays a crucial role in the structure and function of neuronal cell membranes . This article provides an in-depth look at the mechanism of action of Nervonic Ceramide.

Target of Action

Nervonic Ceramide primarily targets neuronal cell membranes . It is a major component of the white matter of mammalian brains and plays a critical role in the treatment of psychotic disorders and neurological development .

Mode of Action

It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function . It is also thought to interact with its targets by being an integral part of the sphingomyelin cycle .

Biochemical Pathways

The biosynthesis of Nervonic Ceramide is considered to start from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .

Pharmacokinetics

It is known that ceramide synthesis can occur via both de novo synthesis and hydrolysis of sphingomyelin .

Result of Action

The molecular and cellular effects of Nervonic Ceramide’s action are primarily seen in its role in the structure and function of neuronal cell membranes . It is also believed to be beneficial for the recovery of human cognitive disorders .

Action Environment

The action, efficacy, and stability of Nervonic Ceramide can be influenced by various environmental factors. Studies utilizing Nervonic Ceramide help elucidate the mechanisms by which neuronal membranes adapt and respond to physiological demands and environmental changes .

Biochemical Analysis

Biochemical Properties

Nervonic Ceramide interacts with several enzymes, proteins, and other biomolecules. The biosynthesis of Nervonic Ceramide starts from oleic acid through fatty acid elongation, where malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) . It has also been reported that desaturases in a few plants can catalyze very long-chain saturated fatty acid into Nervonic Ceramide .

Cellular Effects

Nervonic Ceramide has broad effects on different types of brain cells, including endothelial cells, microglia, and neurons . It is believed to function by stimulating lipid production in the skin, thereby reinforcing the skin’s barrier function .

Molecular Mechanism

It is known that Nervonic Ceramide can modify intracellular signaling pathways to slow anabolism, ensuring that catabolism ensues .

Temporal Effects in Laboratory Settings

It is known that ceramide levels can be fine-tuned and alteration of the sphingolipid–ceramide profile contributes to the development of age-related, neurological and neuroinflammatory diseases .

Metabolic Pathways

Nervonic Ceramide is involved in several metabolic pathways. The biosynthesis of Nervonic Ceramide is considered starting from oleic acid through fatty acid elongation . In this process, malonyl-CoA and long-chain acyl-CoA are firstly condensed by a rate-limiting enzyme 3-ketoacyl-CoA synthase (KCS) .

Subcellular Localization

It is known that ceramide resides in several membranes, is synthesized in the endoplasmic reticulum, mitochondrial, and nuclear membranes, and can be further processed into glycosphingolipids or sphingomyelin .

Preparation Methods

Synthetic Routes and Reaction Conditions

. This enzymatic reaction produces ceramide, which can then be isolated and purified. The synthetic route can be summarized as follows:

    Hydrolysis of Sphingomyelin: Sphingomyelin is hydrolyzed by sphingomyelinase to produce ceramide.

    Isolation and Purification: The resulting ceramide is isolated and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of C24:1-Ceramide involves large-scale enzymatic hydrolysis of sphingomyelin, followed by purification using high-performance liquid chromatography (HPLC). The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

C24:1-Ceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Ceramide-1-Phosphate: Formed through oxidation.

    Dihydroceramides: Formed through reduction.

    Glycosphingolipids and Sphingomyelins: Formed through substitution.

Scientific Research Applications

Properties

IUPAC Name

(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46)/b18-17-,37-35+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBNBBOSZJDKB-KPEYJIHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415272
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54164-50-0
Record name C24:1 Cer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide
Customer
Q & A

Q1: What is the role of C24:1 ceramide in cell signaling?

A1: C24:1 ceramide, like other ceramides, acts as a bioactive lipid involved in various cellular processes. It can influence cell growth, differentiation, apoptosis, and inflammation. [, , , , , ] Its specific mechanisms of action often involve modulating signaling pathways and altering membrane properties.

Q2: What is the connection between C24:1 ceramide and acute rejection in transplantation?

A3: Studies have shown that reduced serum concentrations of C24:1 ceramide are associated with acute rejection in liver transplant patients and in mouse models of skin graft and hepatocyte transplantation. [] This reduction appears to be specifically linked to acute rejection. [] Further research suggests that increasing ceramide concentrations, particularly C24:1 ceramide, could potentially benefit transplant recipients experiencing acute rejection. []

Q3: Does C24:1 ceramide play a role in Alzheimer's disease?

A4: Research indicates that serum from Alzheimer's disease mouse models and patients contains a subpopulation of astrocyte-derived exosomes enriched with C24:1 ceramide. [] These exosomes, termed "astrosomes," are associated with amyloid-beta (Aβ) and contribute to its neurotoxicity. [] The ceramide enrichment within astrosomes is believed to play a role in their ability to induce mitochondrial dysfunction and neuronal cell death. []

Q4: How does C24:1 ceramide influence insulin sensitivity?

A5: In humans, higher serum levels of C24:1 ceramide are positively correlated with insulin resistance in individuals with type 2 diabetes. [] This suggests that C24:1 ceramide may contribute to the development of insulin resistance, a key feature of type 2 diabetes.

Q5: What is the relationship between C24:1 ceramide and cardiorespiratory fitness?

A6: Studies in older adults have found an inverse association between circulating C24:1 ceramide levels and cardiorespiratory fitness (VO2 peak). [] Higher C24:1 ceramide levels are associated with lower aerobic capacity, suggesting a potential link between C24:1 ceramide and age-related decline in cardiovascular fitness. []

Q6: What is the molecular formula and weight of C24:1 ceramide?

A6: The molecular formula of C24:1 ceramide is C42H83NO3, and its molecular weight is 653.1 g/mol.

Q7: What analytical techniques are used to study C24:1 ceramide?

A7: Several analytical methods are employed to characterize and quantify C24:1 ceramide, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (MS/MS), allows for the separation and identification of individual ceramide species, including C24:1 ceramide. [, , , , , , ]
  • Mass spectrometry (MS): MS techniques, such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) and liquid chromatography-mass spectrometry (LC-MS), enable the identification and quantification of specific ceramide species based on their mass-to-charge ratios. [, , , , , , , ]

Q8: Are there specific challenges in analyzing C24:1 ceramide?

A8: Accurately analyzing C24:1 ceramide can be challenging due to its low abundance in biological samples and the structural similarity among different ceramide species. Sophisticated analytical techniques and careful sample preparation are crucial for reliable quantification and characterization.

Q9: Can C24:1 ceramide be used as a biomarker for disease?

A9: Emerging research suggests that C24:1 ceramide, along with other ceramide species, holds potential as a biomarker for various diseases. For example:

  • Elevated levels of C24:1 ceramide have been associated with an increased risk of cardiovascular disease. [, , ]
  • C24:1 ceramide could potentially serve as an early biomarker for gestational diabetes mellitus. []
  • Dysregulated C24:1 ceramide levels are observed in multiple sclerosis patients, suggesting a potential role in disease pathogenesis or progression. [, ]

Q10: Are there any therapeutic strategies targeting C24:1 ceramide?

A10: While there are currently no therapies directly targeting C24:1 ceramide, several avenues are under investigation:

  • Modulating ceramide synthesis: Inhibiting enzymes involved in ceramide synthesis, such as ceramide synthases, is a potential strategy for reducing ceramide levels. [, , ]
  • Enhancing ceramide degradation: Increasing the activity of enzymes that break down ceramides, such as ceramidases, could offer a therapeutic approach. [, ]

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